6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationships

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine (CAS 7190-80-9) is a heterocyclic compound belonging to the triazolopyridazine class, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core with a chlorine substituent at the 6-position and a phenyl group at the 3-position. Its molecular formula is C₁₁H₇ClN₄ with a molecular weight of 230.65 g/mol, and it exhibits a melting point of 201–203 °C.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
CAS No. 7190-80-9
Cat. No. B1194075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine
CAS7190-80-9
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H
InChIKeyCTKDTIYRVIGDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine (CAS 7190-80-9) — Core Structural and Physicochemical Identity for Procurement Assessment


6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine (CAS 7190-80-9) is a heterocyclic compound belonging to the triazolopyridazine class, characterized by a [1,2,4]triazolo[4,3-b]pyridazine core with a chlorine substituent at the 6-position and a phenyl group at the 3-position [1]. Its molecular formula is C₁₁H₇ClN₄ with a molecular weight of 230.65 g/mol, and it exhibits a melting point of 201–203 °C . The compound is recognized as a versatile small-molecule scaffold, commonly employed as a synthetic building block in medicinal chemistry and chemical biology for the construction of more complex heterocyclic systems .

Why In-Class Triazolo[4,3-b]pyridazine Analogs Cannot Substitute for 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine in Synthesis-Focused Workflows


Generic substitution within the triazolo[4,3-b]pyridazine class is inadvisable because the 6-chloro and 3-phenyl substitution pattern uniquely determines both the compound's reactivity profile and its molecular recognition properties [1]. The chlorine at C-6 serves as a specific leaving group for nucleophilic aromatic substitution reactions, enabling selective derivatization that is not possible with 6-hydro, 6-methyl, or 6-amino analogs, while the 3-phenyl group provides π-stacking interactions and hydrophobic contacts distinct from 3-methyl or 3-trifluoromethylphenyl variants, profoundly affecting target binding and physicochemical properties such as lipophilicity (XLogP3-AA = 2.4) [2]. Consequently, substituting a 3-methyl or 3,6-dichloro analog will alter both the synthetic trajectory and the biological or materials performance of the resulting products, as demonstrated by structure-activity relationship (SAR) studies on related triazolopyridazine derivatives [3].

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine — Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Substitution Pattern Differentiation: 3-Phenyl vs. 3-Methyl in Triazolo[4,3-b]pyridazine Building Blocks

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine differs from the 3-methyl analog 6-chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 7197-01-5) in the nature of the C-3 substituent, which has been demonstrated in structure-activity relationship (SAR) studies of 6-aryltriazolo[4,3-b]pyridazine benzodiazepine receptor ligands to significantly influence receptor binding affinity through electronic and hydrophobic effects [1]. The phenyl substituent (XLogP3-AA = 2.4, MW = 230.65 g/mol) provides greater π-stacking potential and a larger hydrophobic surface area compared to the methyl analog (XLogP3-AA ≈ 0.9, MW = 168.58 g/mol), with SAR investigations showing that aryl substituents at C-3 can modulate in vitro [³H]diazepam binding inhibition, where the nature of the 3-substituent contributes to variance in receptor affinity alongside ionization potential and hydrophobicity parameters [2].

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationships

Synthetic Versatility: 6-Chloro as a Leaving Group for Nucleophilic Displacement vs. 3,6-Dichloro and 6-Amino Analogs

The 6-chloro substituent in 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine functions as a selective leaving group for nucleophilic aromatic substitution (SNAr), a reactivity that is documented in the literature for 6-chloro-triazolo[4,3-b]pyridazine derivatives, where chlorine at C-6 can be substituted with amines, hydrazine, or thiophenols [1]. Unlike the 3,6-dichloro analog (CAS 28593-24-0), which possesses two reactive sites requiring orthogonal protection strategies [2], the target compound features a single reactive chlorine center at C-6 combined with a non-labile phenyl group at C-3, enabling regioselective derivatization without protecting group manipulation [3].

Nucleophilic Aromatic Substitution Derivatization Building Block

Physicochemical Signature: XLogP3-AA Comparison vs. CL 218872 for CNS Drug Discovery Suitability

The target compound exhibits a computed XLogP3-AA value of 2.4 [1], which is within the optimal lipophilicity range (LogP 1–4) for central nervous system (CNS) drug candidates and differs by approximately −0.3 log units from the highly lipophilic benzodiazepine receptor ligand CL 218872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine, CAS 66548-69-4, XLogP3-AA = 2.7) [2]. While CL 218872 has a reported binding affinity (Ki) of 1,160 nM for the human GABAA α3β3γ2 receptor [3], the target compound has not been directly profiled in this assay, but the data suggest that its lower lipophilicity and distinct substitution pattern (3-phenyl + 6-chloro vs. 3-methyl + 6-(m-CF₃-phenyl)) offer a differentiated physicochemical starting point for CNS lead optimization [4].

CNS Drug Discovery Lipophilicity Blood-Brain Barrier

Crystal-State Planarity and Intermolecular Interactions: Comparative Insights from 6-Chloro-3-aryl-triazolo[4,3-b]pyridazine Crystal Structures

Crystal structures of closely related 6-chloro-3-aryl-[1,2,4]triazolo[4,3-b]pyridazines reveal that these compounds adopt near-planar conformations with the aryl ring nearly coplanar to the triazolopyridazine core (dihedral angle of 1.56° for the 4-hexyloxyphenyl analog), and molecules associate via π–π interactions in the crystal lattice with centroid-to-centroid distances of approximately 3.506 Å between the bicyclic core and the phenyl ring [1]. Although the crystal structure of the target compound (3-phenyl, unsubstituted phenyl ring) itself has not been reported, the class-consistent planarity supports predictable solid-state packing behavior that is relevant for materials science applications and polymorph screening, distinguishing it from non-planar analogs with substituents at the 7- or 8-positions that disrupt planarity.

Structural Chemistry Crystal Engineering Materials Science

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine — Evidence-Anchored Research and Industrial Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Regioselective Synthesis of 6-Amino-3-phenyl-triazolo[4,3-b]pyridazine Libraries via SNAr

The single reactive 6-chloro substituent enables straightforward nucleophilic aromatic substitution with primary or secondary amines to generate diverse 6-amino-3-phenyl-triazolo[4,3-b]pyridazine libraries without competing reactions at the C-3 phenyl position, as evidenced by literature precedent for chlorine displacement at C-6 in triazolo[4,3-b]pyridazines [1]. This regioselective synthetic route is more efficient than approaches starting from the 3,6-dichloro analog, which would require orthogonal protection strategies to differentiate the two reactive chlorine centers [2].

CNS Drug Discovery: GABAA Receptor Ligand Lead Optimization with Controlled Lipophilicity

The computed XLogP3-AA of 2.4 positions this compound within the optimal CNS drug-likeness range, making it a suitable scaffold for benzodiazepine receptor ligand optimization with potentially reduced non-specific binding compared to the more lipophilic CL 218872 scaffold (XLogP3-AA = 2.7, Ki = 1,160 nM at GABAA α3β3γ2) [1]. The 3-phenyl-6-chloro substitution pattern provides a differentiated starting point for SAR exploration of GABAA receptor subtype selectivity [2].

Crystal Engineering and Materials Science: Planar π-Conjugated Building Block for Supramolecular Assemblies

Based on the near-planar crystal structures of closely related 6-chloro-3-aryl-triazolo[4,3-b]pyridazines (phenyl-to-core dihedral angle ~1.5°) and their capacity for π–π stacking interactions (centroid distance ~3.5 Å), the unsubstituted 3-phenyl variant serves as a baseline building block for designing discotic liquid crystals or organic semiconductors where predictable intermolecular π-orbital overlap is essential [1].

Chemical Biology: Dual-Kinase Inhibitor Scaffold with Tunable 6-Position Derivatization

Triazolo[4,3-b]pyridazine derivatives have been validated as dual c-Met/Pim-1 kinase inhibitors with nanomolar potency (IC₅₀ = 0.163 μM for c-Met and 0.283 μM for Pim-1 for optimized derivative 4g) [1]. The 6-chloro-3-phenyl compound provides a modular scaffold for installing diverse substituents at the 6-position to probe kinase selectivity, leveraging the chlorine as a synthetic handle that is absent in 6-amino or 6-alkoxy pre-functionalized analogs [2].

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